molecular formula C21H23N3O4S B11163018 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163018
M. Wt: 413.5 g/mol
InChI Key: OVXIIYKSTJIIIU-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxyphenyl group, and a pyrrolidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a diketone, followed by cyclization.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and pyrrolidine intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest that it could interact with biological macromolecules in specific ways.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. For example, it may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts as a receptor agonist or antagonist, it may interact with the receptor’s binding site, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the methoxy group.

    N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-21(2)9-15-18(16(25)10-21)29-20(22-15)23-19(27)12-8-17(26)24(11-12)13-4-6-14(28-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,22,23,27)

InChI Key

OVXIIYKSTJIIIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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